2-(5-chloro-2-methylphenyl)-4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 2548996-43-4
Cat. No.: VC11850887
Molecular Formula: C23H16ClFN4O4S
Molecular Weight: 498.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548996-43-4 |
|---|---|
| Molecular Formula | C23H16ClFN4O4S |
| Molecular Weight | 498.9 g/mol |
| IUPAC Name | 2-(5-chloro-2-methylphenyl)-4-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C23H16ClFN4O4S/c1-14-6-9-16(24)12-19(14)29-23(30)28(18-4-2-3-5-20(18)34(29,31)32)13-21-26-27-22(33-21)15-7-10-17(25)11-8-15/h2-12H,13H2,1H3 |
| Standard InChI Key | ONCLSZVZWQXZLD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NN=C(O4)C5=CC=C(C=C5)F |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NN=C(O4)C5=CC=C(C=C5)F |
Introduction
Structural Overview
The compound features a multi-functional framework combining several heterocyclic systems:
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Benzothiadiazine core: A bicyclic system containing sulfur and nitrogen atoms.
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Oxadiazole ring: A five-membered heterocyclic ring with oxygen and nitrogen atoms.
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Substituents: A 5-chloro-2-methylphenyl group and a 4-fluorophenyl group attached at different positions.
Key Features:
| Component | Description |
|---|---|
| Benzothiadiazine | Contains sulfur and nitrogen atoms; contributes to biological activity. |
| Oxadiazole | Known for its role in enhancing pharmacokinetics and bioavailability. |
| Substituents | Electron-withdrawing groups (chlorine, fluorine) improve binding to targets. |
Synthesis
The synthesis of this compound involves multi-step reactions combining aromatic substitution and cyclization techniques. While detailed procedures for this exact compound are not explicitly available in the sources, similar compounds are synthesized as follows:
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Preparation of Key Intermediates:
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The oxadiazole moiety is typically synthesized via condensation of hydrazides with carboxylic acids or esters under dehydrating conditions.
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The benzothiadiazine ring is formed by cyclization of sulfonamide derivatives.
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Coupling Reactions:
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Substituted phenyl groups are introduced through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
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Final Assembly:
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The oxadiazole and benzothiadiazine units are linked via alkylation or condensation reactions.
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Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure of such complex molecules:
Infrared (IR) Spectroscopy:
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N-H Stretching: Observed around 3200–3400 cm⁻¹.
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C=O Stretching (Carbonyl): Peaks near 1650–1750 cm⁻¹.
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C-F Stretching: Characteristic peaks around 1000–1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
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¹H-NMR: Signals for aromatic protons and methyl groups.
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¹³C-NMR: Chemical shifts corresponding to carbon atoms in the oxadiazole and benzothiadiazine rings.
Mass Spectrometry:
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Molecular ion peak confirms the molecular weight.
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Fragmentation patterns help identify structural features.
Biological Applications
Compounds with similar structures have demonstrated diverse biological activities:
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Antibacterial Activity:
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The benzothiadiazine scaffold is known for its potential against Gram-positive bacteria like Staphylococcus aureus.
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Anticancer Properties:
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Oxadiazole derivatives exhibit cytotoxicity by inducing apoptosis in cancer cells.
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Anti-inflammatory Potential:
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Molecular docking studies suggest inhibition of enzymes like 5-lipoxygenase (5-LOX).
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Comparative Data Table
Below is a comparison of related compounds with similar structures:
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